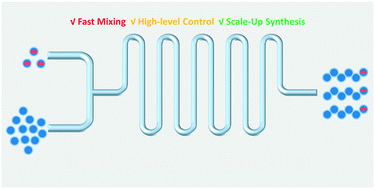Anionic polymerizations in a microreactor
Reaction Chemistry & Engineering Pub Date: 2022-02-22 DOI: 10.1039/D1RE00360G
Abstract
Since the discovery of living polymers by Szwarc in 1956, anionic polymerization has contributed many firsts in polymer synthesis. Advanced macromolecules with well-defined microstructures and commercial polymer materials with high performance are synthesized via anionic polymerization. The earliest investigation on continuous flow polymer synthesis also originated with anionic polymerization. Significant benefits have been achieved by the utility of a microreactor over a batch fashion. This review is not a comprehensive summary of the progress but attempts to focus on the effect of the structure of the microreactor on anionic polymerization and related applications in polymer synthesis. We hope it would provide guidance for flow chemistry and anionic polymerization.


Recommended Literature
- [1] Photoinduced energy and electron transfer in fullerene–oligophenyleneethynylene systems: dependence on the substituents of the oligomer unit
- [2] The atomic-emission spectroscopy of the rare earth elements in a separated nitrous oxide-acetylene flame
- [3] Highly efficient exciplex organic light-emitting diodes incorporating a heptazine derivative as an electron acceptor†
- [4] Facile low-temperature synthesis of hematite quantum dots anchored on a three-dimensional ultra-porous graphene-like framework as advanced anode materials for asymmetric supercapacitors†
- [5] Investigations into conformational transitions and solvation structure of a 7-piperidino-5,9-methanobenzo[8] annulene in water†
- [6] Cobalt(ii), nickel(ii), manganese(ii) and zinc(ii) metal–organic frameworks constructed with the newly designed 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acidligand: syntheses, crystal structures and properties†
- [7] Experimental and theoretical study of the electronic spectrum of BeAl
- [8] Facile synthesis of superhydrophobic three-metal-component layered double hydroxide films on aluminum foils for highly improved corrosion inhibition†
- [9] Synthesis of a silicon-containing analogue of chloramphenicol
- [10] A charge-adaptive nanosystem for prolonged and enhanced in vivo antibiotic delivery†

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 140632-19-5
-
CAS no.: 137868-52-1
-
CAS no.: 134807-28-6
-
CAS no.: 129541-40-8
-
CAS no.: 14104-19-9









